

# Anandamide-d11: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Anandamide-d11

Cat. No.: B15606712

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An in-depth technical guide on the core chemical properties, structure, and experimental applications of **Anandamide-d11** for researchers, scientists, and drug development professionals.

**Anandamide-d11** is a deuterated form of anandamide (AEA), a naturally occurring endocannabinoid neurotransmitter. The strategic replacement of eleven hydrogen atoms with deuterium atoms creates a stable, heavier isotopologue, making it an invaluable tool in biomedical research, particularly in quantitative mass spectrometry-based assays. Its near-identical chemical and biological properties to endogenous anandamide, coupled with its distinct mass, allow for precise and accurate quantification of anandamide in complex biological matrices.

## Core Chemical Properties and Structure

**Anandamide-d11** shares its fundamental chemical structure with anandamide, consisting of an arachidonic acid backbone linked to an ethanolamine moiety via an amide bond. The deuterium labeling is typically on the ethylamine and arachidonoyl chains.

Structure:

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl-d4)icosa-5,8,11,14-tetraenamide-d7

(Note: The exact positions of the seven deuterium atoms on the arachidonoyl chain may vary depending on the synthesis.)

## Physicochemical Data

The following tables summarize the key physicochemical and structural properties of **Anandamide-d11** and its non-deuterated counterpart, anandamide.

Property	Value	Source
Chemical Formula	C <sub>22</sub> H <sub>26</sub> D <sub>11</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	358.60 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Physical State	Provided as a solution in a solvent (e.g., Methanol) or as an oil	<a href="#">[1]</a> <a href="#">[3]</a>
Storage Temperature	-20°C	<a href="#">[1]</a> <a href="#">[3]</a>
Stability	Stable for at least one year as supplied. Solutions in degassed solvents can be stored at -80°C for up to one month.	<a href="#">[3]</a>

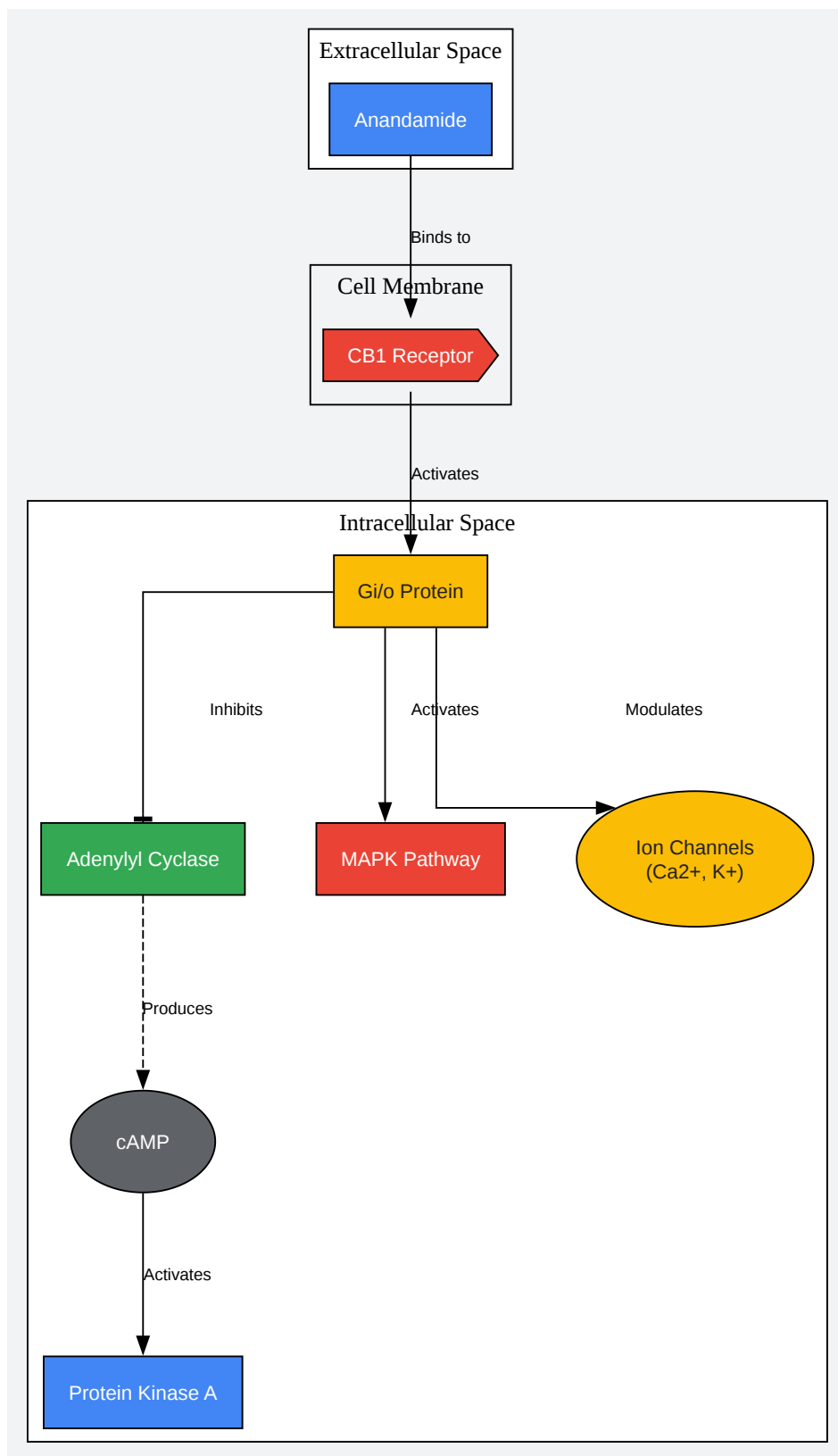
Property of Anandamide (for reference)	Value	Source
CAS Number	94421-68-8	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>22</sub> H <sub>37</sub> NO <sub>2</sub>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molar Mass	347.53 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	-4.8 °C	<a href="#">[6]</a> <a href="#">[7]</a>
Boiling Point	522.3 ± 50.0 °C (Predicted)	<a href="#">[3]</a>
Density	0.92 g/mL at 25 °C	<a href="#">[3]</a>
Solubility	Soluble in ethanol and DMSO	<a href="#">[3]</a> <a href="#">[8]</a>

## Signaling and Metabolic Pathways

Anandamide exerts its biological effects by interacting with various receptors and is subsequently degraded by specific enzymes. **Anandamide-d11** is expected to follow the same pathways.

## Anandamide Signaling through CB1 Receptor

Anandamide is a partial agonist of the cannabinoid type 1 (CB1) receptor, which is predominantly expressed in the central nervous system.[4] Activation of CB1 receptors, which are G-protein coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[9][10][11]

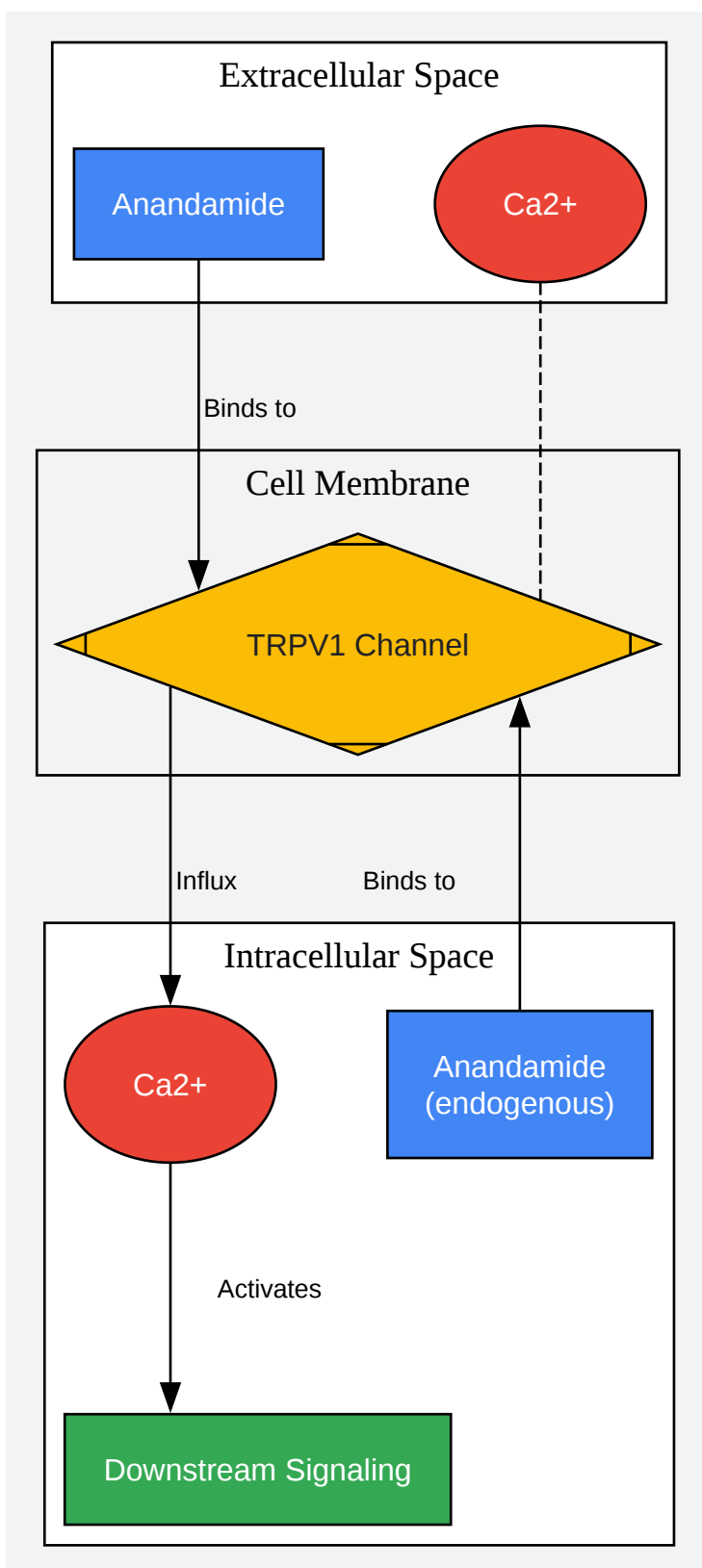


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Anandamide signaling cascade via the CB1 receptor.

## Anandamide Interaction with TRPV1 Receptor

Anandamide is also an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel.<sup>[12][13][14]</sup> This interaction is implicated in pain perception and inflammation. Activation of TRPV1 by anandamide leads to an influx of calcium ions.<sup>[14]</sup>

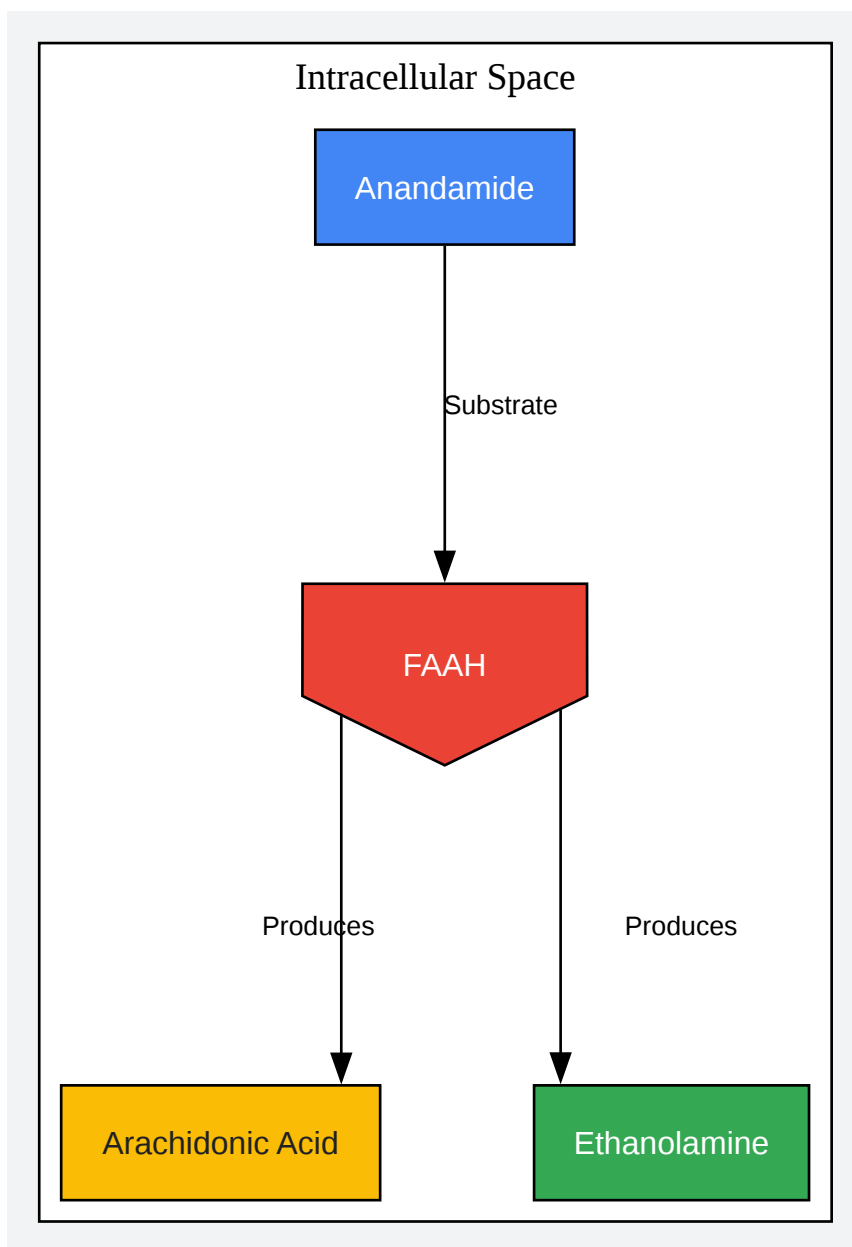


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Anandamide activation of the TRPV1 channel.

## Anandamide Metabolism by FAAH

The biological actions of anandamide are terminated by its enzymatic hydrolysis, primarily by the fatty acid amide hydrolase (FAAH).[15][16] FAAH breaks down anandamide into arachidonic acid and ethanolamine.[16][17]



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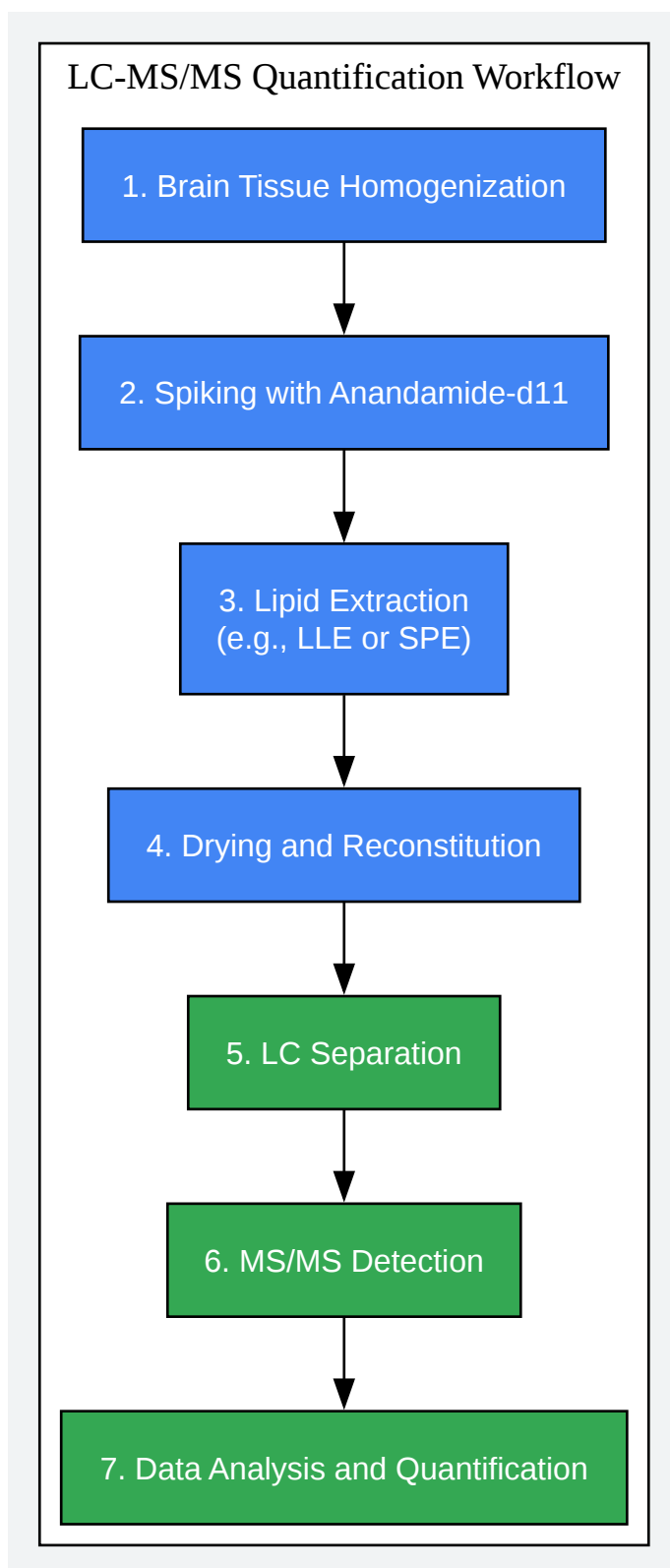
Metabolic degradation of anandamide by FAAH.

## Experimental Protocols

**Anandamide-d11** is predominantly used as an internal standard for the quantification of endogenous anandamide in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol.

## Quantification of Anandamide in Rodent Brain Tissue using Anandamide-d11

This protocol outlines a general workflow for the extraction and quantification of anandamide from rodent brain tissue.



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Workflow for Anandamide quantification using LC-MS/MS.

### 1. Sample Preparation:

- Homogenization: Brain tissue is rapidly dissected, weighed, and homogenized in a cold solvent, such as acetonitrile or a chloroform/methanol mixture, to precipitate proteins and extract lipids.[18][19]
- Internal Standard Spiking: A known amount of **Anandamide-d11** is added to the homogenate at the beginning of the extraction process. This accounts for any analyte loss during sample preparation.[20]

### 2. Lipid Extraction:

- Liquid-Liquid Extraction (LLE): A common method involves the addition of an immiscible organic solvent (e.g., toluene or ethyl acetate) to the sample, followed by vortexing and centrifugation to separate the organic layer containing the lipids.[21][22]
- Solid-Phase Extraction (SPE): Alternatively, the sample can be passed through a solid-phase extraction column (e.g., C18) that retains the lipids, which are then eluted with an organic solvent.[21][23]

### 3. Sample Concentration and Reconstitution:

- The organic extract is evaporated to dryness under a gentle stream of nitrogen.
- The dried lipid extract is then reconstituted in a small volume of a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).

### 4. LC-MS/MS Analysis:

- Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reverse-phase C18 column is typically used to separate anandamide from other lipids. A gradient elution with mobile phases such as water with a small amount of acid (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[21][24]

- Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode.[\[21\]](#)[\[22\]](#)
- Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both anandamide and **Anandamide-d11**.
  - Anandamide: For example,  $m/z$  348.3  $\rightarrow$  62.1
  - **Anandamide-d11**: For example,  $m/z$  359.6  $\rightarrow$  [a specific fragment ion] (The exact transition will depend on the fragmentation of the specific d11 isotopologue).[\[1\]](#)
- Quantification: The peak area ratio of the endogenous anandamide to the **Anandamide-d11** internal standard is calculated and compared to a standard curve generated with known concentrations of anandamide and a fixed amount of **Anandamide-d11**.

## Safety and Handling

**Anandamide-d11** should be handled with the same precautions as anandamide. While a specific Safety Data Sheet (SDS) for **Anandamide-d11** is not readily available, the SDS for anandamide provides relevant safety information.

- General Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[\[25\]](#)[\[26\]](#) Use in a well-ventilated area.[\[25\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[\[25\]](#)
- Fire Safety: Combustible. Keep away from heat and open flames.[\[26\]](#) Suitable extinguishing media include foam, dry chemical powder, and carbon dioxide.[\[26\]](#)
- Toxicology: The toxicological properties have not been thoroughly investigated. The primary concern is its pharmacological activity as a cannabinoid receptor agonist.

## Conclusion

**Anandamide-d11** is an essential tool for researchers in the endocannabinoid field. Its use as an internal standard in LC-MS/MS-based quantification provides a reliable and accurate

method for determining the levels of endogenous anandamide in various biological systems. A thorough understanding of its chemical properties, biological activities, and the appropriate experimental protocols is crucial for its effective application in advancing our knowledge of the endocannabinoid system's role in health and disease.

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Address: 3281 E Guasti Rd

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